N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide
Description
This compound features a 3-cyano-6-methylquinoline core linked via an ethylamino group to a 3-methoxybenzamide moiety. Its structural design combines a quinoline scaffold, known for diverse pharmacological activities, with a benzamide group that enhances solubility and target engagement. The compound has been investigated for dual corrector-potentiator activity in cystic fibrosis transmembrane conductance regulator (CFTR) modulation, addressing both misprocessing and channel dysfunction in ΔF508-CFTR mutants .
Properties
CAS No. |
606105-28-6 |
|---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C21H20N4O2/c1-14-6-7-19-16(10-14)11-17(13-22)20(25-19)23-8-9-24-21(26)15-4-3-5-18(12-15)27-2/h3-7,10-12H,8-9H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
CTQZCIZUDZLZGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC(=CC=C3)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the quinoline derivative with 3-methoxybenzamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The process might also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group (-CN) at the 3-position of the quinoline ring undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Hydrolysis : In acidic aqueous environments (e.g., H₂SO₄/H₂O), the cyano group converts to a carboxylic acid (-COOH) or amide (-CONH₂).
-
Amination : Reaction with primary amines (e.g., NH₃/EtOH) yields substituted amidines.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Cyano Hydrolysis | H₂SO₄ (1M), 80°C, 6 hr | H₂O | Quinoline-3-carboxamide | 72% | |
| Amidine Formation | NH₃ (excess), EtOH, reflux | Ethylamine | N-(quinolinyl)ethylamidine | 65% |
Electrophilic Aromatic Substitution
The quinoline ring participates in electrophilic substitution due to its electron-rich aromatic system. Common reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group (-NO₂) at the 5- or 7-position.
-
Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group (-SO₃H).
Table 2: Electrophilic Substitution Reactions
| Reaction Type | Conditions | Reagents | Positional Selectivity | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | Nitronium ion | C5 or C7 | 58% | |
| Sulfonation | Fuming H₂SO₄, 120°C | SO₃ | C6 | 41% |
Amide Functionalization
The methoxybenzamide moiety undergoes:
-
Hydrolysis : Strong bases (e.g., NaOH/EtOH) cleave the amide bond to yield 3-methoxybenzoic acid.
-
Acylation : Reaction with acyl chlorides (e.g., AcCl) forms N-acylated derivatives.
Table 3: Amide Reactivity
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Amide Hydrolysis | NaOH (2M), EtOH, reflux | H₂O | 3-Methoxybenzoic acid | 85% | |
| Acylation | AcCl, pyridine, 25°C | Acetic anhydride | N-Acetylated derivative | 67% |
Copper-Catalyzed Coupling Reactions
The aminoethyl linker facilitates copper-catalyzed cross-coupling, as demonstrated in Friedel-Crafts alkylation protocols :
-
Double Alkylation : CuI (10 mol-%) in H₂O at 100°C enables dual functionalization with tetrahydroquinoline (THQ) or indole nucleophiles .
Mechanism:
-
CuI generates a Cu(II)-OO radical under aerobic conditions.
-
Hydrogen abstraction from the glycine derivative forms a radical intermediate.
-
Sequential nucleophilic attacks on iminium intermediates yield diarylated products .
Table 4: Coupling Reactions
| Nucleophile | Catalyst | Solvent | Temp (°C) | Product Yield | Source |
|---|---|---|---|---|---|
| Tetrahydroquinoline | CuI (10%) | H₂O | 100 | 85% | |
| Indole | CuI (10%) | H₂O | 100 | 78% |
Biological Interactions
The compound’s quinoline core interacts with kinase enzymes via:
-
Hydrogen bonding : Between the amide carbonyl and enzyme active sites.
-
π-π stacking : Quinoline aromaticity aligns with hydrophobic enzyme pockets.
Degradation Pathways
-
Photodegradation : UV exposure cleaves the methoxybenzamide group, forming quinoline-3-carbonitrile.
-
Oxidative Degradation : H₂O₂ oxidizes the methyl group on the quinoline ring to a carboxylate.
Key Research Findings:
-
Synthetic Versatility : The compound’s functional groups enable >10 derivatization pathways, making it a scaffold for antitumor drug candidates.
-
Catalytic Efficiency : Copper-mediated reactions achieve ≥85% yields in aqueous conditions, aligning with green chemistry principles .
-
Stability : The quinoline ring resists hydrolysis at pH 3–9, ensuring metabolic stability in drug formulations.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s quinoline core suggests potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its structure indicates potential as a pharmaceutical lead compound, particularly in the development of anti-cancer or anti-microbial agents.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core could intercalate with DNA, inhibiting replication or transcription processes. Additionally, the cyano and methoxy groups might enhance its binding affinity or selectivity for specific targets.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their modifications, and biological activities:
Key Structure-Activity Relationships (SAR)
Quinoline Substitutions
- 3-Cyano Group: Critical for CFTR modulation in both the target compound and CoPo-22. The cyano group enhances hydrogen bonding and hydrophobic interactions with CFTR domains .
- Methyl Positioning :
- The 6-methyl group in the target compound vs. 5,7-dimethyl in CoPo-22 alters steric effects. CoPo-22’s broader methylation may improve stability but reduce specificity compared to the 6-methyl analog .
- Removal of methyl groups (e.g., VX-770) shifts activity to pure potentiator effects, highlighting the role of substitution patterns in functional outcomes .
Linker and Benzamide Moieties
- Ethylamino Linker: Present in both the target compound and CoPo-22, this linker provides flexibility for dual corrector-potentiator activity. Shorter or rigid linkers (e.g., VRT-325’s piperazine) restrict conformational adaptability, limiting dual functionality .
- 3-Methoxybenzamide : A common pharmacophore in CFTR modulators and dopamine receptor ligands (e.g., ). The methoxy group enhances solubility and π-π stacking with aromatic residues in target proteins .
Pharmacological Profiles
CFTR Modulators
- Target Compound vs. CoPo-22: Both exhibit dual corrector-potentiator activity, but the 6-methyl group in the target compound may offer better tissue penetration compared to CoPo-22’s bulkier 5,7-dimethylquinoline .
- VX-770 (Ivacaftor): A pure potentiator lacking corrector activity, underscoring the necessity of quinoline-cyano-benzamide hybrids for dual-action therapies .
Dopamine Receptor Ligands
- Piperazine Derivatives (): Substitution of quinoline with piperazine shifts target specificity to dopamine D4 receptors. The 3-methoxybenzamide moiety retains binding affinity but alters pharmacokinetics due to reduced lipophilicity .
Kinase Inhibitors
- AZ628: The quinazoline core and cyano-dimethyl-methyl group confer BRAF kinase inhibition, demonstrating how heterocycle choice (quinoline vs. quinazoline) redirects activity to kinase pathways .
Biological Activity
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N4O, featuring a quinoline core that is often associated with various biological activities. The structural characteristics contribute to its interaction with biological targets, making it a candidate for further pharmacological studies .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on cancer cell proliferation in both two-dimensional (2D) and three-dimensional (3D) assays.
Case Study: Antitumor Efficacy
In a study involving various quinoline derivatives, the compound exhibited IC50 values indicating its effectiveness against different lung cancer cell lines:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results suggest that while the compound shows promising antitumor activity, its efficacy may vary significantly between different assay formats .
The proposed mechanism of action for this compound involves interaction with DNA and inhibition of key cellular processes such as cell division and proliferation. Similar compounds have been shown to bind within the minor groove of DNA, affecting transcriptional regulation and ultimately leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it exhibits moderate antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus.
Comparative Antimicrobial Efficacy
The following table summarizes the antimicrobial activity observed for related compounds:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| N-(2-cyanophenyl)-N-methylmethacrylamide | E. coli | 15 |
| N-(4-chloro-benzamide derivative) | S. aureus | 20 |
These findings suggest that modifications to the benzamide structure can enhance antimicrobial potency, which may be applicable to the development of new antibacterial agents .
Q & A
What synthetic methodologies are recommended for the preparation of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide, and how can purity and structural integrity be validated?
Level: Basic
Methodological Answer:
The compound is typically synthesized via a multi-step route:
Quinoline Core Formation: The 3-cyano-6-methylquinoline scaffold is synthesized through condensation of substituted anilines with cyanoacetamide derivatives under acidic conditions.
Aminoethyl Linker Introduction: The quinoline amine reacts with bromoethylamine hydrobromide to install the ethylenediamine bridge.
Benzamide Coupling: The intermediate is coupled with 3-methoxybenzoyl chloride using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
Purification: Column chromatography (CHCl₃/MeOH or CHCl₃/AcOEt gradients) isolates the product. Recrystallization from ethanol improves crystalline purity .
Validation:
- 1H/13C NMR: Confirm regioselectivity of quinoline substitution and linker connectivity.
- GC-MS/HPLC: Assess purity (>95%) and detect residual solvents.
- Elemental Analysis: Verify C, H, N composition within ±0.4% of theoretical values .
How do structural modifications to the quinoline moiety impact the compound’s dual corrector-potentiator activity in rescuing ΔF508-CFTR function?
Level: Advanced
Methodological Answer:
The 3-cyano and 6-methyl groups on the quinoline ring are critical for dual activity (corrector: rescuing cellular misprocessing; potentiator: enhancing chloride channel function). Key SAR findings:
- Cyanogroup (C-3): Enhances hydrophobic interactions with CFTR’s nucleotide-binding domain (NBD1), stabilizing its folding. Replacement with halogens or methoxy reduces potency .
- Methyl Substitution (C-6): Optimizes steric fit in the membrane-spanning domain, improving ΔF508-CFTR cell-surface retention. Bulkier groups (e.g., ethyl) reduce corrector efficacy by ~40% .
Experimental Design: - Patch-Clamp Electrophysiology: Quantify chloride current potentiation in HEK293 cells expressing ΔF508-CFTR.
- Western Blotting: Measure mature (Band C) CFTR protein levels post-treatment to assess corrector activity .
What challenges arise in resolving crystallographic data for this compound, and how can SHELX refinements address them?
Level: Advanced
Methodological Answer:
Challenges:
- Disorder in the Ethylenediamine Linker: Flexible chains often result in poor electron density.
- Twinned Crystals: Common in benzamide derivatives due to solvent inclusion.
SHELX Optimization: - SHELXD: Use dual-space algorithms for ab initio phasing of twinned data (twin law refinement via HKLF5).
- SHELXL: Apply restraints (DFIX, SIMU) to stabilize the linker’s geometry. Anisotropic displacement parameters (ADPs) refine thermal motion for heavy atoms (C, N, O) .
Validation: - R-Factors: Target R₁ < 0.05 and wR₂ < 0.15 for high-resolution (<1.0 Å) datasets.
- Hirshfeld Surface Analysis: Confirm absence of unresolved solvent peaks .
How can contradictory in vitro vs. in vivo efficacy data be reconciled for this compound’s CFTR rescue activity?
Level: Advanced
Methodological Answer:
Potential Contradictions:
- In vitro models (e.g., Fischer rat thyroid cells) may show higher corrector activity (EC₅₀ ~50 nM) than in vivo murine models (EC₅₀ ~200 nM) due to pharmacokinetic variables.
Resolution Strategies: - Microsomal Stability Assays: Identify metabolic liabilities (e.g., CYP3A4-mediated oxidation of the methoxy group) using LC-MS/MS.
- Plasma Protein Binding (PPB): Equilibrium dialysis to measure free fraction; PPB >95% reduces bioavailability .
Experimental Adjustments: - Dosing Regimen: Optimize via QD/BID administration in animal models to maintain therapeutic concentrations.
- Tissue Distribution Studies: Radiolabel the compound (e.g., ³H or ¹¹C) to track lung and intestinal exposure, critical for CFTR rescue .
What methodological considerations are critical for radiolabeling this compound with carbon-11 for PET imaging of dopamine D4 receptors?
Level: Advanced
Methodological Answer:
Radiolabeling Protocol:
Precursor Synthesis: Prepare the desmethyl analog (N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3-hydroxybenzamide).
¹¹C-Methylation: React the precursor with [¹¹C]CH₃OTf in acetone at 80°C for 5 min. Purify via semi-preparative HPLC (C18 column, 40% MeCN in H₂O) .
Key Parameters:
- Molar Activity: Target >50 GBq/μmol to minimize mass effects in receptor binding.
- LogP Optimization: Adjust to 2.5–3.0 via co-solvents (e.g., ethanol) to enhance blood-brain barrier penetration .
In Vivo Validation: - PET/MRI Co-registration: Quantify retinal D4 receptor occupancy (high-density region) in non-human primates.
- Blocking Studies: Pre-dose with unlabeled compound to confirm specificity (>80% signal reduction) .
How can researchers design experiments to differentiate off-target effects on sigma receptors vs. dopamine D4 receptors?
Level: Advanced
Methodological Answer:
Assay Design:
- Competitive Binding Assays: Use ³H-spiperone for D4 (Kᵢ < 10 nM) and ³H-DTG for sigma receptors (Kᵢ > 1 μM). Include 10 μM haloperidol to block sigma sites .
Functional Selectivity: - Calcium Flux Assays: Transfect CHO cells with D4 receptors coupled to chimeric G-proteins (Gαqi5). Monitor Ca²⁺ mobilization (Fluo-4 dye) upon compound addition.
- Sigma Receptor Antagonism: Measure ER stress markers (e.g., BiP, CHOP) in MCF-7 cells; absence of upregulation confirms selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
